REACTION_CXSMILES
|
[NH2:1][C:2]1[S:3][CH:4]=[CH:5][N:6]=1.[C:7](N1C=CN=C1)([N:9]1[CH:13]=[CH:12][N:11]=[CH:10]1)=[S:8]>C(#N)C>[S:3]1[CH:4]=[CH:5][N:6]=[C:2]1[NH:1][C:7]([N:9]1[CH:13]=[CH:12][N:11]=[CH:10]1)=[S:8]
|
Name
|
|
Quantity
|
35 g
|
Type
|
reactant
|
Smiles
|
NC=1SC=CN1
|
Name
|
|
Quantity
|
62.3 g
|
Type
|
reactant
|
Smiles
|
C(=S)(N1C=NC=C1)N1C=NC=C1
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Name
|
|
Quantity
|
1300 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
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Details
|
Filtration of the precipitate
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Type
|
CUSTOM
|
Details
|
formed
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Type
|
CUSTOM
|
Details
|
drying
|
Name
|
|
Type
|
product
|
Smiles
|
S1C(=NC=C1)NC(=S)N1C=NC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 65.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 89.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |